molecular formula C17H15N5O B3029262 3'-O-Methyluridine CAS No. 6038-59-1

3'-O-Methyluridine

Cat. No.: B3029262
CAS No.: 6038-59-1
M. Wt: 305.33 g/mol
InChI Key: HIUITJWNRMJIBF-UHFFFAOYSA-N
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Description

3'-O-Methyluridine (3'-OMe-U) is a modified nucleoside analog where a methyl group is attached to the 3'-hydroxyl position of the ribose moiety of uridine. This modification confers nuclease resistance, making it valuable for constructing synthetic oligonucleotides intended for in vivo applications . Its molecular formula is C₁₀H₁₄N₂O₆ (correcting the misattributed quinoxaline structure in ). The IUPAC name is 1-(3-O-methyl-β-D-ribofuranosyl)uracil, and it is synthesized via selective methylation of protected uridine derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-Methyluridine typically involves the methylation of uridine. One common method is the use of methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods: Industrial production of 3’-O-Methyluridine may involve similar methylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: 3’-O-Methyluridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uridine-5’-aldehyde, while substitution reactions can produce various 3’-substituted uridine derivatives .

Scientific Research Applications

RNA Modifications and Stability

3'-OMeU is primarily utilized to enhance the stability and functionality of RNA molecules. Its incorporation into RNA oligonucleotides can significantly improve resistance to nucleases, which is crucial for therapeutic applications. The modification aids in:

  • Increased Stability : The methyl group at the 3' position protects RNA from degradation by nucleases, thereby prolonging its half-life in biological systems .
  • Enhanced Hybridization : Modified oligonucleotides exhibit improved binding affinity to complementary RNA or DNA sequences, making them valuable in antisense therapies and gene silencing applications .

Antisense Oligonucleotides

Antisense oligonucleotides (ASOs) are designed to bind to specific mRNA targets to inhibit gene expression. The incorporation of 3'-OMeU into ASOs has shown promising results:

  • Improved Pharmacokinetics : The modification enhances the pharmacokinetic properties of ASOs, allowing for better cellular uptake and reduced off-target effects .
  • Clinical Trials : Several ASOs with 3'-OMeU modifications are currently undergoing clinical trials for conditions such as cancer and genetic disorders.

Small Interfering RNAs (siRNAs)

SiRNAs are pivotal in gene silencing technologies. The addition of 3'-OMeU can:

  • Enhance Stability : Modified siRNAs display increased stability against enzymatic degradation, which is vital for their efficacy in therapeutic settings .
  • Optimize Gene Silencing : Studies indicate that 3'-OMeU-modified siRNAs can achieve more efficient gene silencing with fewer side effects compared to their unmodified counterparts .

Aptamer Development

Aptamers are short, single-stranded RNA or DNA molecules that can bind specific targets with high affinity. The use of 3'-OMeU in aptamer design has several advantages:

  • Increased Binding Affinity : The modification enhances the structural stability of aptamers, leading to improved binding characteristics .
  • Therapeutic Potential : Aptamers modified with 3'-OMeU are being explored for use in targeted drug delivery systems and as therapeutic agents against various diseases.

CRISPR Technologies

The CRISPR-Cas9 system relies on guide RNAs (gRNAs) for precise genome editing. Incorporating 3'-OMeU into gRNAs can:

  • Improve Editing Efficiency : Modified gRNAs demonstrate enhanced stability and reduced immunogenicity, leading to more efficient genome editing outcomes .
  • Expand Applications : The versatility of 3'-OMeU allows for its use in various CRISPR-based applications, including gene therapy and functional genomics.

Stability Analysis of Modified RNAs

A study demonstrated that the incorporation of 3'-OMeU into mRNA codons significantly impedes amino acid incorporation during protein synthesis due to enhanced stability against degradation . This finding underscores the importance of chemical modifications in optimizing mRNA for therapeutic use.

Synthesis Techniques

Recent advancements in synthetic methodologies have facilitated the efficient incorporation of 3'-OMeU into oligonucleotides:

  • Phosphoramidite Chemistry : Researchers have developed phosphoramidite derivatives of 3'-OMeU that are compatible with standard oligonucleotide synthesis protocols, enabling widespread application in research and therapy .

Mechanism of Action

The mechanism of action of 3’-O-Methyluridine involves its incorporation into RNA molecules, where it can affect the structure and function of the RNA. The methoxy group at the 3’ position can influence RNA stability, folding, and interactions with proteins. This modification can also impact the methylation patterns of RNA, thereby regulating gene expression and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Positional Isomers

The primary analogs of interest are 2'-O-methyluridine (2'-OMe-U) and 5'-O-methyluridine (5'-OMe-U), which differ in the methyl group's position on the ribose ring.

Property 3'-O-Methyluridine 2'-O-Methyluridine 5'-O-Methyluridine
Modification Position 3'-OH of ribose 2'-OH of ribose 5'-OH of ribose
Nuclease Resistance High High Moderate (varies by enzyme)
Acid Stability Enhanced vs. uridine Enhanced vs. uridine Not reported
Conformation Favors C3'-endo (indirect) Strongly stabilizes C3'-endo Pseudouridine isomer

Key Structural Insights :

  • 2'-O-Methyluridine : Methylation at the 2' position introduces steric hindrance, stabilizing the C3'-endo conformation critical for RNA duplex stability . This modification is widely used in siRNA and antisense oligonucleotides .
  • This compound : While less common, its 3'-methylation provides similar nuclease resistance but may alter base-pairing dynamics due to ribose flexibility differences.
  • 5'-O-Methyluridine : Found naturally as pseudouridine in tRNA, it stabilizes tertiary RNA structures but is enzymatically synthesized post-transcriptionally .

Nuclease Resistance

  • 3'-OMe-U and 2'-OMe-U both resist degradation by serum nucleases, but 2'-OMe-U is more commonly used in therapeutic RNAs due to its enhanced duplex stability .
  • 5'-OMe-U (pseudouridine) is primarily involved in tRNA structural integrity rather than exogenous applications .

Thermodynamic Stability

  • 2'-OMe-U increases melting temperature (Tm) of RNA duplexes by ~1–2°C per modification due to rigid C3'-endo conformation .

Biological Activity

3'-O-Methyluridine (3'-OMeU) is a modified nucleoside that has garnered attention for its potential biological activities and applications in molecular biology. It is an analogue of uridine, where a methoxy group is substituted at the 3' position of the ribose sugar. This modification can influence the stability, structure, and function of nucleic acids, making it a subject of interest in various research fields, including RNA biology and therapeutic development.

3'-OMeU exhibits several biological activities primarily due to its incorporation into RNA molecules. The methylation at the 3' position can enhance the stability of RNA by protecting it from degradation by nucleases. Additionally, it can influence RNA secondary structure and affect interactions with proteins and other nucleic acids.

Key Findings:

  • Stability Enhancement : Studies have shown that the incorporation of 3'-OMeU into RNA oligonucleotides increases their resistance to enzymatic degradation, which is crucial for therapeutic applications where RNA stability is paramount .
  • Influence on Gene Expression : Research indicates that modified nucleosides like 3'-OMeU can alter mRNA translation efficiency and affect gene expression profiles in various cellular contexts .

Applications in Research and Medicine

3'-OMeU is utilized in several applications, particularly in the synthesis of modified oligonucleotides for therapeutic purposes. Its role as a substrate for uridine phosphorylase also highlights its utility in metabolic studies.

Case Studies:

  • Therapeutic Oligonucleotides : A study demonstrated that oligonucleotides containing 3'-OMeU showed enhanced cellular uptake and improved pharmacokinetic properties compared to unmodified counterparts .
  • RNA Interference : Research has explored using 3'-OMeU-modified small interfering RNAs (siRNAs) to improve their stability and efficacy in silencing target genes in mammalian cells .

Comparative Analysis

The following table summarizes the biological activities and applications of this compound compared to other modified nucleosides:

Modified NucleosideStabilityGene Expression ImpactTherapeutic Use
This compoundHighPositiveYes
2'-O-MethyluridineModerateVariableYes
5-MethyluridineLowNegativeLimited

Synthesis and Characterization

The synthesis of 3'-OMeU typically involves chemical modifications of uridine. Recent advancements have focused on optimizing synthetic routes to enhance yield and purity, which are critical for biological studies.

Synthetic Pathways

  • Phosphoramidite Chemistry : The most common method involves using phosphoramidite chemistry to incorporate 3'-OMeU into oligonucleotide sequences, allowing for precise control over the modification's placement within the RNA strand .

Characterization Techniques

  • HPLC and LC-MS : High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are essential for confirming the purity and identity of synthesized compounds, ensuring that they meet the required standards for biological applications .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 3'-O-Methyluridine in oligonucleotide construction?

  • Methodology : this compound is incorporated into oligonucleotides via phosphoramidite chemistry. Synthesis involves coupling the modified nucleoside to a solid-phase support, followed by sequential deprotection and purification using reverse-phase HPLC. Characterization requires mass spectrometry (e.g., MALDI-TOF) for sequence verification and NMR (¹H/¹³C) to confirm regioselective methylation at the 3'-OH position .
  • Key Considerations : Ensure anhydrous conditions during synthesis to prevent premature deprotection. Validate purity (>95%) via analytical HPLC and quantify extinction coefficients for accurate oligonucleotide concentration calculations.

Q. How does this compound confer nuclease resistance in oligonucleotides?

  • Experimental Design : Compare degradation kinetics of unmodified vs. 3'-OMe-U-modified oligonucleotides using nucleases (e.g., S1 nuclease or serum nucleases). Monitor degradation via gel electrophoresis or capillary electrophoresis.
  • Data Interpretation : Reduced band smearing or delayed degradation in modified oligonucleotides indicates resistance. Note that resistance varies with nuclease type and buffer conditions (e.g., Mg²⁺ concentration) .

Q. What analytical techniques are recommended for detecting this compound in complex biological matrices?

  • Methodology : Use liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) with a C18 column and ion-pairing agents (e.g., triethylamine acetate). For global profiling in RNA, apply ribonucleoside analysis via enzymatic digestion followed by MS detection .
  • Validation : Spike-in controls (e.g., isotopically labeled 3'-OMe-U) are critical for quantifying recovery rates and minimizing matrix interference.

Advanced Research Questions

Q. How can researchers optimize this compound incorporation efficiency in long RNA strands without compromising transcript stability?

  • Experimental Strategy :

  • Screen phosphoramidite coupling efficiencies under varying temperatures (20–50°C) and activator concentrations.
  • Assess thermal stability (Tm) via UV melting curves and compare with unmodified RNA.
  • Reference literature on methylation effects on RNA duplex stability (e.g., entropy-driven destabilization) to guide design .
    • Data Contradictions : If lower Tm values conflict with expected nuclease resistance, re-evaluate secondary structure predictions (e.g., using mfold) to identify compensatory modifications.

Q. What experimental approaches resolve contradictions in reported nuclease resistance data for this compound?

  • Hypothesis Testing : Systematically test variables such as:

  • Nuclease specificity : Compare S1 nuclease (single-strand specific) vs. RNase A (pyrimidine-specific).
  • Buffer composition : Evaluate Mg²⁺-dependent vs. independent nucleases.
    • Statistical Analysis : Use ANOVA to determine if observed resistance differences are significant across experimental replicates. Report effect sizes to distinguish biological relevance from technical variability .

Q. How can this compound be combined with other modifications (e.g., 2'-O-methyl or phosphorothioates) to enhance RNAi delivery efficiency?

  • Methodology :

  • Design siRNA duplexes with 3'-OMe-U at terminal positions and 2'-O-methyl internally.
  • Assess silencing efficacy via luciferase reporter assays in cell lines (e.g., HeLa).
  • Measure pharmacokinetic parameters (e.g., serum half-life) in murine models .
    • Data Synthesis : Use isothermal titration calorimetry (ITC) to evaluate binding affinity changes to RNA-induced silencing complex (RISC) components.

Properties

IUPAC Name

1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O6/c1-17-8-5(4-13)18-9(7(8)15)12-3-2-6(14)11-10(12)16/h2-3,5,7-9,13,15H,4H2,1H3,(H,11,14,16)/t5-,7-,8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNATSNMFLEFRB-ZOQUXTDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(OC(C1O)N2C=CC(=O)NC2=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501346818
Record name 3'-O-Methyluridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501346818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6038-59-1
Record name 3'-O-Methyluridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501346818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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